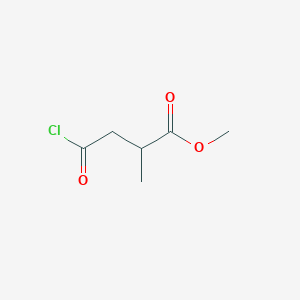

Methyl 4-chloro-2-methyl-4-oxobutanoate

Description

Contextual Significance of α-Substituted β-Keto Esters and Halogenated Butanoates in Synthetic Strategy

The structural framework of Methyl 4-chloro-2-methyl-4-oxobutanoate incorporates key features of both α-substituted β-keto esters and halogenated butanoates, which are pivotal building blocks in organic synthesis.

α-Substituted β-Keto Esters: This class of compounds is highly valued for its versatility in forming carbon-carbon bonds. nih.gov The presence of two carbonyl groups flanking an α-carbon increases the acidity of the α-proton, facilitating its removal to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in alkylation and acylation reactions. The introduction of a substituent at the α-position, as in the case of the methyl group in the target molecule, creates a stereocenter, opening avenues for asymmetric synthesis to control the three-dimensional arrangement of atoms. researchgate.netresearchgate.netnih.govacs.org The synthesis of α-substituted β-keto esters can be achieved through various methods, including the decarboxylative Claisen condensation of malonic acid half oxyesters. organic-chemistry.org

Halogenated Butanoates: Halogenated esters, particularly those with a reactive acyl chloride, are crucial intermediates in the synthesis of a wide array of more complex molecules. nbinno.comnbinno.com The acyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic substitution with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively. For instance, Methyl 4-chloro-4-oxobutanoate, a related compound, serves as a key intermediate in the pharmaceutical and fine chemical industries. nbinno.comnbinno.com The halogenated butanoate framework is a versatile scaffold for introducing new functionalities and building molecular complexity.

Structural Analysis of this compound: Implications for Reactivity and Stereochemistry

The specific arrangement of functional groups in this compound dictates its potential reactivity and stereochemical considerations.

Reactivity: The molecule possesses two primary electrophilic centers: the carbon of the acyl chloride and the ester carbonyl carbon. The acyl chloride is significantly more reactive towards nucleophiles than the methyl ester. This difference in reactivity allows for selective transformations. For example, a mild nucleophile would be expected to react exclusively at the acyl chloride, leaving the ester intact. The α-methyl group introduces steric hindrance that could influence the approach of nucleophiles to the adjacent carbonyl group. Furthermore, the presence of the α-methyl group and the two carbonyl groups makes the α-proton acidic, allowing for the formation of an enolate under basic conditions, which can then undergo further reactions.

Stereochemistry: The presence of a methyl group at the C2 position (the α-carbon) renders this compound a chiral molecule. Therefore, it can exist as a pair of enantiomers. Synthetic routes targeting this molecule would need to address the control of this stereocenter. Asymmetric hydrogenation of α-alkyl-substituted β-keto esters is a common strategy to achieve high diastereo- and enantioselectivity. researchgate.netnih.govacs.org The stereochemical outcome of reactions involving this compound will be crucial for its application in the synthesis of enantiomerically pure target molecules, such as pharmaceuticals.

Overview of Potential Research Directions for this Functionalized Butanoate Derivative

Given the lack of specific literature on this compound, several promising research avenues can be envisioned based on its structure.

Development of Novel Synthetic Methodologies: A primary research direction would be the development of efficient and stereoselective syntheses of this compound. This could involve asymmetric alkylation of a β-keto ester precursor or stereoselective reduction of a related unsaturated system.

Exploration as a Versatile Building Block: The differential reactivity of the acyl chloride and ester functionalities could be exploited in tandem synthesis, allowing for the sequential introduction of different molecular fragments. This would make it a valuable building block for the synthesis of complex molecules, including natural products and pharmaceutical agents. Research could focus on its application in acylation reactions, followed by transformations at the ester or the α-position.

Investigation in Medicinal Chemistry: Functionalized butanoates and their derivatives are known to exhibit a range of biological activities. researchgate.netmdpi.com Future research could involve the synthesis of a library of compounds derived from this compound and the evaluation of their biological properties. The specific stereochemistry of the molecule could be a key determinant of its biological activity.

Hypothetical Physicochemical Properties of this compound

This table presents predicted data based on the compound's structure, as experimental data is not currently available in public literature.

| Property | Predicted Value |

| Molecular Formula | C6H9ClO3 |

| Molecular Weight | 164.59 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Likely a liquid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59700-83-3 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

methyl 4-chloro-2-methyl-4-oxobutanoate |

InChI |

InChI=1S/C6H9ClO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

XUMTXUCNMLJENC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 2 Methyl 4 Oxobutanoate

Direct Synthesis Approaches

Direct synthesis strategies focus on introducing the key functional groups—the methyl ester, the α-methyl group, and the terminal acid chloride—onto a four-carbon backbone.

Esterification of Corresponding Carboxylic Acids

A primary direct approach involves the esterification of 4-chloro-2-methyl-4-oxobutanoic acid. This method is contingent on the availability of the corresponding carboxylic acid. The synthesis of this acid would likely begin with 2-methylsuccinic acid, a chiral dicarboxylic acid. wikipedia.org The selective conversion of one of the carboxylic acid groups to an acid chloride would be a critical step.

Once 4-chloro-2-methyl-4-oxobutanoic acid is obtained, standard esterification procedures can be employed to yield the final product. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst such as sulfuric acid or tosic acid, is a common method. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.comlibretexts.org

Alternative esterification methods that avoid the harsh acidic conditions of the Fischer esterification could also be utilized. One such method involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an alcohol under basic conditions. chemistrysteps.com Another approach is to deprotonate the carboxylic acid to form a carboxylate anion, which can then act as a nucleophile in an SN2 reaction with an alkyl halide. chemistrysteps.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Elevated temperatures | Cost-effective, simple procedure | Harsh acidic conditions, equilibrium reaction |

| Via Acid Chloride | Carboxylic acid, Chlorinating agent (e.g., SOCl₂), Alcohol, Base | Typically mild conditions | High yield, avoids strong acids | Requires an additional step to form the acid chloride |

| Via Carboxylate | Carboxylic acid, Base, Alkyl halide | Mild conditions | Suitable for sensitive substrates | Requires a reactive alkyl halide |

Halogenation at the Butanoate Chain Terminus (Position 4)

This approach would start from a monoester of 2-methylsuccinic acid, specifically the 4-methyl ester (monomethyl 2-methylsuccinate). The synthesis of such monoesters can be achieved with high selectivity. The key step would be the selective halogenation of the free carboxylic acid group at the 4-position to an acid chloride.

The reaction of the free carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid group into an acid chloride, yielding the desired Methyl 4-chloro-2-methyl-4-oxobutanoate. This method is advantageous as it directly installs the required chloro and oxo functionalities at the terminus of the butanoate chain. The reactivity of the enol form of the carboxylic acid is a key factor in this halogenation process. rsc.org

Enantioselective and Diastereoselective α-Methylation Strategies at Position 2

Introducing the methyl group at the α-position (position 2) with control over stereochemistry is a significant challenge in organic synthesis. Such strategies would typically start from Methyl 4-chloro-4-oxobutanoate. The α-methylation would proceed via the formation of an enolate at the carbon adjacent to the ester carbonyl.

The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures can generate the kinetic enolate. youtube.com This enolate can then react with a methylating agent, like methyl iodide. The stereochemical outcome of this reaction can be influenced by the presence of chiral auxiliaries or catalysts, leading to an enantioselective or diastereoselective synthesis. nih.govrsc.org The severe steric hindrance imposed by other parts of the molecule can lead to a selective outcome in the α-methylation reaction. nih.gov

Multi-Step Synthesis from Accessible Precursors

When direct approaches are not feasible, multi-step syntheses from readily available starting materials provide a viable alternative.

Derivatization of Methyl 4-oxobutanoate (B1241810) and its Analogs

A plausible multi-step synthesis could commence with Methyl 4-oxobutanoate. This precursor already contains the methyl ester and a four-carbon chain with an oxo group. The synthesis would then require the introduction of a methyl group at the α-position and the conversion of the terminal aldehyde to an acid chloride.

The α-methylation could be achieved through enolate chemistry as described previously. Following α-methylation to obtain methyl 2-methyl-4-oxobutanoate, the terminal aldehyde group would need to be oxidized to a carboxylic acid. Subsequent treatment with a chlorinating agent like thionyl chloride would then yield the final product, this compound.

Transformations of Methyl 4-chloro-4-oxobutanoate through α-Substitution

Methyl 4-chloro-4-oxobutanoate is a readily available starting material that features the desired functionalities at the 1 and 4 positions. nbinno.comchemicalbook.comchemicalbook.com The key transformation in this pathway is the introduction of a methyl group at the α-position (position 2) through an α-substitution reaction.

This is typically achieved by forming an enolate at the α-carbon using a strong base like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to install the methyl group. youtube.com Careful control of reaction conditions, such as temperature and the choice of base, is crucial to ensure high yields and minimize side reactions. The alkylation of β-dicarbonyl compounds provides a well-established precedent for this type of transformation. researchgate.net

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| 2-Methylsuccinic acid | Starting material for the corresponding carboxylic acid |

| 4-chloro-2-methyl-4-oxobutanoic acid | Precursor for esterification |

| Monomethyl 2-methylsuccinate | Precursor for halogenation |

| Methyl 4-chloro-4-oxobutanoate | Starting material for α-methylation |

| Methyl 4-oxobutanoate | Precursor for derivatization |

| Lithium diisopropylamide (LDA) | Base for enolate formation |

| Methyl iodide | Methylating agent |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

Rearrangement or Functional Group Interconversion Strategies

The most direct and plausible synthetic route to this compound involves the functional group interconversion of a carboxylic acid to an acyl chloride. This strategy hinges on the preparation of the immediate precursor, 2-methylsuccinic acid monomethyl ester.

A common starting point for this precursor is 2-methylsuccinic acid, which can be prepared through methods like the hydrogenation of itaconic acid. wikipedia.org The dicarboxylic acid can then be converted to 2-methylsuccinic anhydride (B1165640). The subsequent regioselective opening of the anhydride ring with methanol yields the desired 2-methylsuccinic acid monomethyl ester. This approach is analogous to the preparation of monomethyl succinate (B1194679) from succinic anhydride, a process that can be optimized for high yield and purity. google.com

With the precursor, 2-methylsuccinic acid monomethyl ester, in hand, the final step is the conversion of the remaining carboxylic acid moiety into an acyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. masterorganicchemistry.com A similar, well-documented conversion is the synthesis of Methyl 4-chloro-4-oxobutanoate from monomethyl succinate using oxalyl chloride in dichloromethane, which proceeds with high efficiency. chemicalbook.com

Table 1: Analogous Chlorination Reaction Conditions

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| Monomethyl succinate | Oxalyl chloride, DMF (cat.) | Dichloromethane | 91.3% chemicalbook.com |

This table presents data for the analogous synthesis of Methyl 4-chloro-4-oxobutanoate and general carboxylic acid chlorination as a model for the synthesis of the target compound.

Advanced Catalytic Systems in Synthesis

The synthesis of a molecule with multiple functional groups like this compound benefits significantly from advanced catalytic systems that can precisely control chemo-, regio-, and stereoselectivity.

Development of Chemo- and Regioselective Catalysts

Chemo- and regioselectivity are critical in the synthesis and derivatization of substituted succinates. For instance, in preparing the precursor, the selective mono-esterification of 2-methylsuccinic acid is a key challenge where a catalyst can differentiate between two chemically similar carboxylic acid groups.

Modern organic synthesis has seen the development of sophisticated catalytic methods to address such challenges. mdpi.com For example, nickel-catalyzed four-component reactions have been developed to construct polysubstituted 1,3-dienes from simple precursors with excellent control over bond formation. nih.gov While applied to a different molecular scaffold, this illustrates the power of catalysis to orchestrate complex transformations with high selectivity.

Another relevant area is the catalytic control of halogenation. A recently developed strategy for the bromochlorination of alkenes and alkynes utilizes a Lewis base catalyst, such as triphenylphosphine (B44618) oxide (TPPO), to control the release of chloride from a latent source like thionyl chloride. nih.gov This catalytic approach enables highly regio- and diastereoselective interhalogenation. nih.gov Such a system could, in principle, be adapted for selective chlorination reactions in complex substrates, preventing unwanted side reactions at other functional groups.

Asymmetric Catalysis for Stereocenter Induction at Position 2

The methyl group at position 2 of this compound creates a chiral center, necessitating asymmetric synthesis to produce enantiomerically pure forms. The most effective strategy is to establish this stereocenter in the precursor, 2-methylsuccinic acid monomethyl ester.

A powerful method for achieving this is through the chemo-enzymatic resolution of a prochiral or racemic precursor. doi.org Research has shown that enzymes, such as subtilisin Carlsberg, can perform enantio- and regioselective monohydrolysis of racemic 2-substituted succinate diesters. doi.org This process can yield the desired chiral half-esters with modest to excellent enantiomeric excesses (>99% ee for some substrates). doi.org The enzyme selectively hydrolyzes one enantiomer of the diester at a specific ester group, leaving the desired chiral monoester and the unhydrolyzed enantiomer of the diester, which can be separated. doi.org

Table 2: Enantioselective Enzymatic Hydrolysis of a 2-Substituted Succinate Diester

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|

This table provides representative data for an enzymatic resolution process applicable to the synthesis of chiral 2-substituted succinic acid derivatives.

Other approaches to chiral succinic acid derivatives include the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction and are later removed, and the asymmetric hydrogenation of substituted maleimides using chiral rhodium or ruthenium catalysts to produce chiral succinimides, which can be subsequently hydrolyzed to the chiral diacid or monoester. doi.orgnih.gov These methods provide robust pathways to enantiomerically enriched building blocks essential for the synthesis of chiral target molecules. doi.orgnih.gov

Reactivity and Transformational Chemistry of Methyl 4 Chloro 2 Methyl 4 Oxobutanoate

Reactivity of the Ester Moiety

The methyl ester group in Methyl 4-chloro-2-methyl-4-oxobutanoate is susceptible to typical ester transformations, including transesterification and hydrolysis. These reactions are fundamental in modifying the ester functionality to introduce different alkyl or aryl groups or to convert it into a carboxylic acid.

Transesterification Reactions with Various Alcohols

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy moiety. For β-keto esters, this reaction is often catalyzed by acids, bases, or organometallic compounds. The process is typically reversible, and reaction conditions can be manipulated to favor the desired product, often by using a large excess of the alcohol reactant or by removing the alcohol byproduct.

A variety of catalysts have been shown to be effective for the transesterification of β-keto esters with a wide range of alcohols, including primary, secondary, allylic, and benzylic alcohols. The choice of catalyst can be critical to avoid side reactions, such as the decarboxylative Carroll rearrangement. For instance, triethylamine (B128534) (Et3N) has been used as a Brønsted base additive to efficiently mediate the transesterification of β-keto esters in refluxing toluene, yielding the corresponding esters in good to excellent yields.

The presence of the α-methyl group in this compound is expected to introduce some steric hindrance around the ester carbonyl, which might slightly decrease the rate of transesterification compared to an unsubstituted analogue. However, the general principles of the reaction remain applicable.

Table 1: Examples of Catalysts and Conditions for Transesterification of β-Keto Esters

| Catalyst System | Alcohol Type | Conditions | Typical Yields |

|---|---|---|---|

| Et3N | Allyl, Benzyl, Propargyl, Alkyl | Toluene, reflux | 57-98% |

| Montmorillonite K-10 | Primary, Secondary, Aromatic | Toluene, 110 °C | Good to Excellent |

| Silica Supported Boric Acid | Primary, Secondary, Allylic, Benzylic | Solvent-free | 87-95% |

Saponification and Hydrolysis Mechanisms

Saponification is the base-promoted hydrolysis of an ester, which results in the formation of a carboxylate salt and an alcohol. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid intermediate by the alkoxide generated. The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) leaving group to yield the carboxylic acid, which is then immediately deprotonated by the methoxide. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Acid-catalyzed hydrolysis of esters is a reversible process that follows a similar pathway of nucleophilic acyl substitution, but under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon.

For β-keto esters, the hydrolysis can sometimes be accompanied by decarboxylation, especially under harsh conditions. The α-methyl group in the target molecule may influence the rate of hydrolysis due to steric effects, potentially slowing down the nucleophilic attack at the ester carbonyl.

Transformations Involving the Ketone Functionality at Position 4

The ketone group at the 4-position of this compound is a key site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the adjacent ester and the terminal alkyl chloride.

Nucleophilic Addition Reactions of Carbonyl Carbon

The carbonyl carbon of a ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov Nucleophilic addition to the ketone can proceed under both acidic and basic conditions. nih.gov Under acidic conditions, the carbonyl oxygen is protonated, activating the ketone towards attack by weak nucleophiles. nih.gov Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly to form a tetrahedral alkoxide intermediate, which is subsequently protonated during workup. nih.gov

Common nucleophiles that react with ketones include organometallic reagents (like Grignard and organolithium reagents), cyanide, and hydrides. The reaction of this compound with such nucleophiles would primarily occur at the more reactive ketone carbonyl over the ester carbonyl. However, the presence of the acidic α-proton (at position 2) means that a strong, non-nucleophilic base would be required to deprotonate at this position for subsequent alkylation, if desired. The α-methyl group will sterically hinder the approach of nucleophiles to the ketone carbonyl to some extent.

Reduction Pathways of the Ketone Group

The ketone functionality can be selectively reduced to a secondary alcohol in the presence of the ester and alkyl chloride groups using appropriate reducing agents. Chemoselective reduction is crucial to avoid the reduction of the ester group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. orgsyn.org Therefore, treatment of this compound with NaBH₄ would be expected to yield Methyl 4-chloro-2-methyl-4-hydroxybutanoate.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities. Biocatalytic reductions, for instance using baker's yeast (Saccharomyces cerevisiae), are also known to reduce β-keto esters to the corresponding β-hydroxy esters, often with high enantioselectivity.

Table 2: Selective Reduction of the Ketone in β-Keto Ester Analogs

| Reducing Agent | Product | Comments |

|---|---|---|

| Sodium Borohydride (NaBH₄) | β-Hydroxy Ester | Chemoselective for the ketone. |

| Baker's Yeast (S. cerevisiae) | Chiral β-Hydroxy Ester | Often provides high enantiomeric excess. |

Chemistry of the Terminal Alkyl Chloride Group

The terminal alkyl chloride in this compound is a reactive site for nucleophilic substitution and elimination reactions. Its position gamma to the ketone and beta to the ester allows for a range of interesting transformations, including intramolecular cyclizations.

The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. organic-chemistry.org The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order R-I > R-Br > R-Cl > R-F.

In the presence of a base, deprotonation at the α-carbon (position 2) can generate an enolate. This enolate can then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an S_N2 reaction. This intramolecular alkylation of the ω-halo-β-keto ester would lead to the formation of a cyclobutanone (B123998) derivative. However, such reactions can be complicated by competing elimination reactions, particularly in the formation of small and medium-sized rings.

Alternatively, the enolate can participate in the formation of other cyclic structures. For instance, treatment of similar γ-halo ketones with a base can lead to the formation of cyclopropanes via a Favorskii-type rearrangement or furans under different conditions. The specific reaction pathway is highly dependent on the reaction conditions, including the choice of base and solvent.

Table 3: Potential Cyclization Products from Reactions at the Terminal Alkyl Chloride

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Intramolecular Alkylation | Base (e.g., NaH, K₂CO₃) | Cyclobutanone derivative |

| Furan Synthesis | Acid or Base Catalysis | Substituted Furan |

Nucleophilic Substitution Reactions (e.g., SN1, SN2 pathways)

The acyl chloride functionality at the 4-position is the most reactive site for nucleophilic attack. Nucleophilic acyl substitution is the predominant reaction type at this position. libretexts.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product. libretexts.orgalmerja.com

Due to the nature of the acyl chloride, the reaction mechanism is neither a classic SN1 nor SN2 type, which are typically associated with alkyl halides. reddit.com The reaction at the sp2-hybridized carbonyl carbon does not involve the formation of a carbocation intermediate (characteristic of SN1) or a backside attack on a tetrahedral carbon (characteristic of SN2). reddit.commasterorganicchemistry.com Instead, the addition-elimination pathway is the operative mechanism. libretexts.org

A wide variety of nucleophiles can be employed to react with the acyl chloride, leading to the formation of a diverse array of derivatives. The general scheme for this transformation is depicted below:

Figure 1: General Nucleophilic Acyl Substitution Reaction

Common nucleophiles and their corresponding products are summarized in the following table:

| Nucleophile | Product Class | Specific Example |

| Water (Hydrolysis) | Carboxylic Acid | 4-methoxycarbonyl-3-methyl-4-oxobutanoic acid |

| Alcohols (Alcoholysis) | Ester | Methyl 4-alkoxycarbonyl-2-methylbutanoate |

| Ammonia (Aminolysis) | Primary Amide | Methyl 4-amino-2-methyl-4-oxobutanoate |

| Primary Amines | Secondary Amide | Methyl 4-(alkylamino)-2-methyl-4-oxobutanoate |

| Carboxylates | Anhydride (B1165640) | Mixed anhydride derivatives |

Elimination Reactions for Olefin Formation

Elimination reactions involving this compound are less common than nucleophilic substitution at the acyl chloride. However, under specific conditions, particularly in the presence of a non-nucleophilic base, elimination reactions can be induced. The presence of protons on the carbon adjacent to the ester carbonyl (the α-carbon) and the carbon adjacent to the acyl chloride (the β-carbon) allows for the possibility of forming a carbon-carbon double bond.

Treatment with a hindered, strong base could potentially lead to the formation of an α,β-unsaturated keto-ester via an elimination pathway, though this is often in competition with reactions at the α-position. The general transformation is as follows:

Figure 2: Potential Elimination Reaction for Olefin Formation

The regioselectivity of this elimination would be influenced by the stability of the resulting olefin and the steric environment around the abstractable protons.

Reactions at the Chiral α-Position (Position 2)

The presence of a methyl group at the α-position introduces a chiral center and influences the reactivity of the adjacent ester functionality. Reactions at this position primarily involve the formation of an enolate intermediate.

Enolization and Enolate Chemistry

The α-proton at position 2 is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. Treatment with a suitable base results in the deprotonation of this carbon, leading to the formation of an enolate. The nature of the base and the reaction conditions can influence the regioselectivity of enolate formation, although in this case, only one α-proton is available for abstraction.

The formation of the enolate can be directed by the choice of base and reaction temperature. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will rapidly and irreversibly deprotonate the α-carbon, favoring the formation of the kinetic enolate. udel.eduochemacademy.comyoutube.com Weaker bases, such as alkoxides, at higher temperatures can lead to an equilibrium between the enolate and the starting material, favoring the thermodynamically more stable enolate. udel.eduochemacademy.com

Table 1: Conditions for Enolate Formation

| Condition | Base | Temperature | Enolate Type |

| Kinetic Control | Lithium diisopropylamide (LDA) | -78 °C | Kinetic |

| Thermodynamic Control | Sodium ethoxide (NaOEt) | Room Temperature | Thermodynamic |

Alkylation and Acylation Reactions at the α-Carbon

Once the enolate is formed, it can act as a nucleophile and participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an additional alkyl group at the α-carbon. libretexts.orglibretexts.orgjove.com The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. pressbooks.pub This reaction provides a route to α,α-disubstituted β-keto ester derivatives.

Figure 3: Alkylation at the α-Carbon

Acylation: Similarly, the enolate can be acylated by reacting with an acylating agent, such as an acyl chloride or an acid anhydride. organic-chemistry.org This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound.

Figure 4: Acylation at the α-Carbon

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various cyclic compounds. Intramolecular reactions can occur when a nucleophilic center within the same molecule attacks one of the electrophilic carbonyl carbons.

For instance, if the acyl chloride at position 4 is first converted to a less reactive functional group, and a nucleophile is generated elsewhere in the molecule, intramolecular cyclization can be achieved. For example, conversion of the acyl chloride to an ester followed by the generation of an enolate at the α-carbon could potentially lead to a Dieckmann-type condensation if an appropriate tether is present.

Furthermore, intermolecular reactions can also lead to cyclic products. For example, reaction with a dinucleophile could result in the formation of a heterocyclic ring. The specific outcome of such reactions would be highly dependent on the nature of the reactants and the reaction conditions employed. Research on similar β-keto esters has shown their utility in forming cyclic systems. nih.govresearchgate.net

Mechanistic Investigations of Chemical Reactions Involving Methyl 4 Chloro 2 Methyl 4 Oxobutanoate

Elucidation of Reaction Pathways and Intermediates

No specific reaction pathways or intermediates for reactions involving Methyl 4-chloro-2-methyl-4-oxobutanoate have been documented.

Transition State Analysis in Stereoselective Processes

There is no available information on transition state analysis for stereoselective processes involving this compound.

Kinetic and Thermodynamic Studies of Reactivity

No kinetic or thermodynamic data for the reactivity of this compound has been found.

Role of Catalysts and Reagents in Reaction Mechanisms

While general catalysts and reagents for acyl chloride and ester reactions are well-known, their specific roles in the mechanisms of reactions with this compound have not been studied.

Computational Chemistry in Mechanistic Research

No computational chemistry studies focused on the mechanistic research of this compound have been published.

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Synthesis of Methyl 4-chloro-2-methyl-4-oxobutanoate

The enantioselective synthesis of this target molecule would focus on establishing the chiral center at the C2 position. This could be achieved through several established asymmetric strategies, primarily involving the asymmetric synthesis of its precursor, 2-methylsuccinic acid monomethyl ester.

Chiral Auxiliaries in Stereocontrol

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a succinate-derived prochiral substrate. A subsequent diastereoselective methylation at the α-carbon would establish the desired stereocenter.

Evans oxazolidinones are a prominent class of chiral auxiliaries used for diastereoselective alkylations. researchgate.net The general approach would involve:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a succinic acid mono-ester derivative.

Formation of a specific metal enolate (typically sodium or lithium) which adopts a rigid chelated conformation.

The bulky group on the auxiliary then shields one face of the enolate, directing an incoming electrophile (a methylating agent like methyl iodide) to the opposite face.

This reaction results in the formation of one diastereomer in preference to the other.

Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically enriched 2-methylsuccinic acid mono-ester, which can then be converted to the target acid chloride.

The efficiency of this process is typically high, often yielding excellent diastereoselectivity.

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary Class | Common Examples | Typical Application |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions researchgate.net |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Asymmetric alkylations, Diels-Alder reactions |

| Pseudoephedrine Amides | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids |

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a powerful tool in synthesis. nih.gov For the target molecule, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to a derivative of itaconic acid (2-methylenesuccinic acid).

For instance, a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, could catalyze the conjugate addition of a hydride source or other nucleophiles to an itaconate diester. Subsequent selective hydrolysis and conversion to the acid chloride would yield the chiral target. The catalyst operates by forming a transient chiral iminium ion with the α,β-unsaturated substrate, which effectively shields one face of the molecule, leading to a highly enantioselective reaction.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a broad array of methods for asymmetric synthesis. mdpi.com A key strategy applicable here would be the asymmetric hydrogenation of an itaconate derivative (dimethyl itaconate). Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, coordinated to a rhodium or ruthenium center, are highly effective for this transformation. The chiral metallic complex coordinates to the double bond of the substrate, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen delivery, resulting in a highly enantiomerically enriched product. The resulting chiral dimethyl 2-methylsuccinate can then be selectively hydrolyzed to the mono-ester before conversion to this compound.

Diastereoselective Reactions Involving the Existing Stereocenter

Once the chiral center at C2 is established, it can influence the stereochemical outcome of subsequent reactions at other positions, a process known as diastereoselection. While this compound itself does not have other prochiral centers for straightforward intramolecular reactions, its derivatives could undergo such transformations. For example, if the methyl ester were converted to a more complex ketone, the existing C2 stereocenter could direct the stereoselective reduction of the ketone or an aldol reaction at the adjacent methylene (B1212753) group, leading to the formation of a second stereocenter with a predictable relative configuration (syn or anti).

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical method for separating a racemic mixture of a chiral compound. For the precursor, 2-methylsuccinic acid monomethyl ester, resolution can be achieved by forming diastereomeric salts or esters.

A common technique is esterification with a chiral alcohol, such as L-menthol. researchgate.netnih.gov The racemic carboxylic acid is reacted with the enantiomerically pure alcohol to form a mixture of diastereomeric esters. These diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention), allowing them to be separated by conventional methods like fractional crystallization or chromatography. researchgate.net Once separated, the desired diastereomer is hydrolyzed to yield the enantiomerically pure carboxylic acid and the chiral alcohol, which can often be recovered. nih.gov

Table 2: Example of Chiral Resolution Process

| Step | Description | Purpose |

|---|---|---|

| 1 | Reaction of racemic acid with a chiral resolving agent (e.g., L-menthol). | Formation of a diastereomeric mixture. nih.gov |

| 2 | Separation of diastereomers. | Isolation of a single diastereomer via chromatography or crystallization. researchgate.net |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound depends on the integrity of the stereocenter at the C2 position. This carbon is a stereogenic center with a proton attached. Under strongly basic conditions, this α-proton could potentially be abstracted to form a planar enolate. Reprotonation of this achiral enolate would lead to a racemic mixture, thus destroying the optical purity of the compound.

However, the conditions required for this deprotonation are typically harsh. The pKa of the α-proton is relatively high, and standard workup or reaction conditions (such as the conversion of the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride) are generally not basic enough to cause significant racemization. Therefore, the compound is expected to be stereochemically stable under most neutral and acidic conditions.

Applications in Complex Organic Synthesis Research

Methyl 4-chloro-2-methyl-4-oxobutanoate as a Chiral Building Block

The structure of this compound incorporates a chiral center at the C2 position, making it a potentially valuable building block for enantioselective synthesis. In principle, both the (S)- and (R)-enantiomers could serve as starting materials for the synthesis of complex chiral molecules. The stereocenter can direct the formation of new stereocenters in subsequent reactions, a fundamental strategy in asymmetric synthesis. However, specific examples of the use of either enantiomer in diastereoselective or enantioselective reactions are not well-documented in published research.

Precursor for the Synthesis of Diverse Organic Scaffolds

The bifunctional nature of this compound, possessing both an acid chloride and a methyl ester, suggests its utility as a precursor to a variety of organic structures. The reactive acid chloride can readily participate in reactions such as Friedel-Crafts acylations, esterifications, and amidations, while the methyl ester offers a handle for further transformations.

Construction of Heterocyclic Systems

Theoretically, this compound could be employed in the synthesis of various heterocyclic systems. For instance, reaction with binucleophiles could lead to the formation of five, six, or seven-membered rings containing nitrogen, oxygen, or sulfur. Examples could include the synthesis of substituted lactams, pyrrolidines, or pyridazines. However, specific, documented synthetic routes starting from this particular compound to construct such heterocyclic systems are not found in the available literature.

Formation of Carbocyclic and Acyclic Structures

In the realm of carbocyclic synthesis, the acid chloride functionality could be utilized in intramolecular Friedel-Crafts reactions to form cyclic ketones, provided a suitable aromatic ring is present in the molecule. Intermolecular acylations of aromatic compounds are also a theoretical possibility for the construction of aryl ketones. Furthermore, its use in stereoselective alkylation reactions could lead to the formation of complex acyclic structures with controlled stereochemistry. While these applications are chemically plausible, concrete examples of their execution using this compound are not described in detail in scientific reports.

Intermediate in Model Studies for Natural Product Synthesis

Chiral building blocks are often used as intermediates in the total synthesis of natural products. A related compound, Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate, has been noted as a precursor in synthetic strategies, highlighting the potential of this class of molecules. nsf.gov It is conceivable that this compound could serve as an intermediate in model studies for the synthesis of natural product fragments, allowing chemists to test and refine synthetic methodologies. Nevertheless, published model studies explicitly employing this compound as a key intermediate are not currently available.

Design of Analogs for Structure-Reactivity Relationship Studies

The synthesis of analogs of biologically active compounds is a cornerstone of medicinal chemistry and is crucial for understanding structure-activity relationships (SAR). By incorporating the this compound moiety into a parent molecule, chemists could systematically probe the impact of this fragment on biological activity. The methyl group and the reactive carbonyl could be varied to explore steric and electronic effects. While a powerful conceptual tool, the application of this specific compound in SAR studies has not been a focus of published research.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization for Structural Elucidation in Synthetic Research

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Methyl 4-chloro-2-methyl-4-oxobutanoate, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the chiral center at C2 renders the two protons on C3 diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as separate signals, each split by the other and by the proton on C2.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show six distinct signals, corresponding to the methyl ester carbon, the C2-methyl group, the main chain carbons (C1-C4), and the two carbonyl carbons, which appear significantly downfield.

The following table outlines the predicted NMR data for this compound.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| C2-CH ₃ | ~1.3 | Doublet (d) | C2-C H₃ | ~15-20 |

| CH ₂ (C3) | ~3.0 - 3.4 | Multiplet (m) | C H₂ (C3) | ~40-45 |

| CH (C2) | ~3.5 - 3.8 | Multiplet (m) | C H (C2) | ~45-50 |

| O-CH ₃ | ~3.7 | Singlet (s) | O-C H₃ | ~52 |

| C =O (Ester, C1) | ~170-175 | |||

| C =O (Acid Chloride, C4) | ~175-180 |

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings (e.g., between the C2-H, the C3-H₂, and the C2-CH₃), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it also provides a powerful tool for analyzing the components of a reaction mixture.

For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₉ClO₃).

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule would undergo predictable fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

The table below details the expected key ions in the mass spectrum.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 164.0240 / 166.0211 | [M]⁺, Molecular ion peak (¹²C₅¹³CH₉³⁵ClO₃ / ¹²C₆H₉³⁷ClO₃), showing characteristic ~3:1 isotopic pattern for chlorine. |

| 133 / 135 | [M - OCH₃]⁺, Loss of the methoxy (B1213986) radical. |

| 129 | [M - Cl]⁺, Loss of the chlorine radical. |

| 105 | [M - COOCH₃]⁺, Loss of the carbomethoxy radical. |

| 59 | [COOCH₃]⁺, Carbomethoxy fragment. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. The key functional groups in this compound are the ester and the acid chloride, both of which have very strong and distinct carbonyl (C=O) stretching absorptions in the IR spectrum.

The acid chloride carbonyl stretch is expected at a higher wavenumber than the ester carbonyl due to the electron-withdrawing effect of the chlorine atom. Raman spectroscopy would be particularly useful for observing the less polar C-C backbone vibrations.

| Predicted Infrared (IR) Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretching (sp³ carbons) |

| ~1810 | C=O stretching (Acid Chloride) |

| ~1740 | C=O stretching (Ester) |

| ~1100-1300 | C-O stretching (Ester) |

| ~650-850 | C-Cl stretching |

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). Chiroptical spectroscopy is essential for analyzing chiral substances.

Optical Rotation : A sample containing an excess of one enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. While a racemic mixture (a 50:50 mix of both enantiomers) will have an optical rotation of zero, an enantiomerically pure sample will exhibit a specific, non-zero value. The measurement of optical rotation is a primary method for determining the enantiomeric excess (e.e.) of a synthetic product.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl groups in the molecule are chromophores that would exhibit a CD signal (a Cotton effect) in the UV region. CD spectroscopy can be used to assign the absolute configuration of the chiral center by comparing experimental spectra to theoretical calculations or to spectra of compounds with known configurations.

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the desired product from reaction byproducts and starting materials, assessing its purity, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. fishersci.comlobachemie.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.

GC is routinely used for:

Purity Assessment : A pure sample should ideally show a single peak in the chromatogram. The area of the peak is proportional to the amount of the compound, allowing for quantitative determination of purity (e.g., >97%).

Reaction Monitoring : Small aliquots can be taken from a reaction mixture over time and analyzed by GC to track the consumption of starting materials and the formation of the product.

Separation of Isomers : With an appropriate chiral stationary phase, GC can be used to separate the (R)- and (S)-enantiomers of the compound, providing a direct measure of enantiomeric purity.

The following table provides typical parameters for the GC analysis of a compound like this compound.

| Typical GC Parameters | |

| Parameter | Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature ramp, e.g., starting at 80 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the characterization of this compound. moravek.com Given the compound's reactive acyl chloride group, derivatization is often a necessary step to ensure stability during analysis. nih.govresearchgate.netresearchgate.net Conversion of the acyl chloride to a more stable ester, for instance by reaction with methanol (B129727), would yield a derivative amenable to standard HPLC analysis. researchgate.netresearchgate.net

The primary application of HPLC in this context would be to assess the purity of a synthesized batch of this compound. The technique can effectively separate the target compound from starting materials, by-products, and degradation products. moravek.com A reversed-phase HPLC method, likely employing a C18 column, would be a common starting point for method development. nih.gov

Due to the presence of a stereocenter at the second carbon position, this compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral HPLC is the predominant method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. shimadzu.comnih.gov Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds. nih.govgoogle.com

A hypothetical HPLC analysis for the purity and chiral separation of a derivatized sample of this compound is presented in the tables below.

Table 1: Illustrative HPLC Purity Analysis Parameters This table is for illustrative purposes only, as no specific published methods for this compound exist.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3 µm |

| Mobile Phase | A: Water + 0.1% Trifluoroacetic AcidB: Acetonitrile + 0.1% Trifluoroacetic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

Table 2: Illustrative Chiral HPLC Separation Data This table presents hypothetical data for the separation of enantiomers.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.5 | 50.0 |

| (S)-enantiomer | 9.8 | 50.0 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for a molecule like this compound. rigaku.comnih.gov

The first and often most challenging step is to grow a single, high-quality crystal of the compound. nih.gov For small molecules that are difficult to crystallize, techniques such as co-crystallization with a host molecule can be employed. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic structure can be determined. wikipedia.org

For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity of the atoms and determine the relative and absolute stereochemistry at the chiral center. This is particularly important for verifying the outcome of asymmetric syntheses.

Table 3: Hypothetical Crystallographic Data for this compound This table contains representative data that would be obtained from an X-ray crystallographic analysis. No published crystal structure for this compound is available.

| Parameter | Hypothetical Value |

| Empirical Formula | C6H9ClO3 |

| Formula Weight | 164.59 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.8 Å, b = 10.5 Å, c = 19.1 Åα = 90°, β = 93.0°, γ = 90° |

| Volume | 1777.0 Å3 |

| Z | 4 |

| Density (calculated) | 1.230 g/cm3 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. libretexts.org For organic compounds, combustion analysis is the most common method. preparatorychemistry.comcrunchchemistry.co.uk In this process, a precisely weighed sample of the compound is burned in an excess of oxygen, converting the carbon to carbon dioxide and the hydrogen to water. chemteam.infoyoutube.com The amounts of CO2 and H2O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample.

For an organochlorine compound like this compound, the chlorine content would be determined by other methods, such as titration or ion chromatography after combustion and absorption of the resulting hydrogen chloride. The oxygen content is typically determined by difference after the percentages of all other elements are known. preparatorychemistry.com

The experimentally determined mass percentages are then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms. libretexts.org This experimental result is then compared with the theoretical elemental composition calculated from the proposed molecular formula (C6H9ClO3) to validate the compound's identity.

Table 4: Comparison of Theoretical and Hypothetical Elemental Analysis Data This table illustrates how experimental data from elemental analysis would be compared to theoretical values.

| Element | Theoretical Mass % | Found (Hypothetical) % |

| Carbon (C) | 43.79 | 43.75 |

| Hydrogen (H) | 5.51 | 5.55 |

| Chlorine (Cl) | 21.54 | 21.50 |

| Oxygen (O) | 29.16 | 29.20 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

There are no specific studies available that detail quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, performed on Methyl 4-chloro-2-methyl-4-oxobutanoate. Consequently, data regarding its molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, and the nature of its chemical bonds from a computational perspective are not documented in the scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis of this compound, which would identify its stable conformers and the energy barriers for rotation around its single bonds, has not been reported. Similarly, a potential energy surface map, which would provide a comprehensive understanding of its conformational flexibility, is not available.

Prediction of Reactivity and Selectivity via Computational Models

While the reactivity of acyl chlorides and esters is well-established in organic chemistry, specific computational models predicting the reactivity and selectivity of this compound in various reactions are absent from the literature. Such models would be valuable for understanding its behavior as a bifunctional electrophile.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would offer insights into its dynamic behavior in different solvent environments, its intramolecular motions, and its interactions with other molecules over time.

In Silico Design of Novel Transformations and Derivatizations

The use of computational methods, or in silico design, to explore novel transformations or to design new derivatives of this compound has not been documented. Such studies would be instrumental in proposing new synthetic routes or in designing molecules with tailored properties based on its scaffold.

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2-methyl-4-oxobutanoate, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via esterification of 4-chloro-2-methyl-4-oxobutanoic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid) at reflux conditions . Purification typically involves fractional distillation to isolate the ester, followed by recrystallization using a polar aprotic solvent like ethyl acetate. Purity (>98%) can be confirmed via HPLC with a C18 column and UV detection at 210 nm . Challenges include minimizing hydrolysis of the ester group during workup, which requires strict pH control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store the compound in airtight, amber glassware under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis and oxidation. Stability studies show decomposition <5% over 6 months under these conditions. Avoid exposure to moisture or bases, as the ester group is susceptible to nucleophilic attack . For short-term use, refrigeration (4°C) with desiccants (silica gel) is acceptable .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving the chloro group?

Methodological Answer: The chloro substituent undergoes SN₂ reactions with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies using in situ ¹H NMR show a second-order rate constant (k = 0.12 M⁻¹s⁻¹) at 25°C. Steric hindrance from the adjacent methyl group reduces reactivity compared to non-methylated analogs . Competing elimination (E2) pathways are observed at elevated temperatures (>60°C), forming α,β-unsaturated ketones .

Q. Are there contradictions in literature data regarding the compound’s biological activity? How can these be resolved?

Methodological Answer: Conflicting reports exist on its cytotoxicity (e.g., IC₅₀ = 50 μM in HeLa cells vs. no activity in MCF-7 cells). These discrepancies may arise from:

- Solubility differences: Use of DMSO vs. ethanol as vehicles affects bioavailability .

- Assay sensitivity: MTT assays may underestimate activity due to ketone interference with formazan formation .

Resolution requires standardized protocols (e.g., CellTiter-Glo® for ATP quantification) and solubility profiling via dynamic light scattering (DLS) .

Q. What computational methods predict the compound’s reactivity in enzymatic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electrophilicity indices (ω = 5.2 eV) to predict susceptibility to glutathione conjugation .

- Molecular Dynamics (MD): Simulates binding to cytochrome P450 3A4, identifying hydrophobic interactions with Leu211 and Phe304 .

- ADMET Prediction: Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = –0.3) and CYP2D6 inhibition risk .

Q. How can regioselective modifications of the ketone group be achieved?

Methodological Answer: The ketone undergoes regioselective reduction using NaBH₄/CeCl₃ (Luche conditions) to yield the secondary alcohol, preserving the ester group (yield >85%) . For oxidation to a carboxylic acid derivative, Jones reagent (CrO₃/H₂SO₄) is effective but may chlorinate the methyl group as a side reaction. Alternative oxidants like TEMPO/NaClO₂ minimize side products .

Q. What advanced chromatographic methods resolve co-eluting impurities in synthesis?

Methodological Answer:

- UHPLC-MS/MS: A BEH C18 column (1.7 μm, 2.1 × 100 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5→95% ACN) resolves the target compound (RT = 6.2 min) from methyl 4-chloro-3-methyl-4-oxobutanoate (RT = 5.8 min) .

- Chiral HPLC: A Chiralpak IA-3 column separates enantiomers (if present) using hexane/isopropanol (90:10), critical for pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.